Home > Products > Screening Compounds P81048 > Ibrutinib metabolite M34
Ibrutinib metabolite M34 - 1838132-94-7

Ibrutinib metabolite M34

Catalog Number: EVT-8952524
CAS Number: 1838132-94-7
Molecular Formula: C25H26N6O3
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ibrutinib metabolite M34 is a significant compound derived from the metabolism of ibrutinib, a selective inhibitor of Bruton's tyrosine kinase, primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Ibrutinib is extensively metabolized in the liver, predominantly by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. M34 is one of the metabolites formed during this metabolic process, alongside other metabolites such as M37 and M25. The formation of these metabolites is crucial for understanding the pharmacokinetics and therapeutic efficacy of ibrutinib in clinical settings .

Source and Classification

Ibrutinib is classified as an antineoplastic agent and a targeted therapy due to its mechanism of action that specifically inhibits Bruton's tyrosine kinase. The compound M34 arises from the oxidative metabolism of ibrutinib, particularly through the opening of the piperidine ring followed by reduction processes. This classification places M34 within the broader category of pharmaceutical metabolites that can influence drug efficacy and safety profiles .

Synthesis Analysis

Methods

The synthesis of Ibrutinib metabolite M34 occurs primarily through the metabolic pathways facilitated by cytochrome P450 enzymes. In vitro studies have demonstrated that when ibrutinib is incubated with human liver microsomes or hepatocytes, M34 formation is observed alongside other metabolites. The incubation typically involves a substrate concentration of 5 μM ibrutinib in a potassium phosphate buffer supplemented with an NADPH-regenerating system to mimic physiological conditions .

Technical Details

The analytical methods employed to quantify M34 include liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for precise measurement of metabolite levels in biological samples, providing insights into the metabolic fate of ibrutinib. Additionally, studies have utilized various donor liver microsomes to assess interindividual variability in metabolite formation, highlighting factors such as hepatic enzyme activity and protein abundance .

Molecular Structure Analysis

Structure

The molecular structure of Ibrutinib metabolite M34 can be described as follows:

  • Chemical Formula: C25H24N6O2
  • Molecular Weight: Approximately 440.5 g/mol
  • Structural Features: M34 is characterized by modifications to the piperidine ring structure present in ibrutinib, which undergoes oxidation and subsequent reduction during metabolism.

Data

M34 represents a reduced form of ibrutinib's piperidine component. The structural modifications result in changes in pharmacological properties compared to the parent compound, influencing its activity against Bruton's tyrosine kinase .

Chemical Reactions Analysis

Reactions

The formation of M34 involves several key reactions during the metabolic process:

  1. Hydroxylation: Initial hydroxylation occurs on the phenyl group.
  2. Piperidine Ring Opening: The piperidine ring undergoes cleavage, leading to the formation of various metabolites including M34.
  3. Reduction: Following ring opening, reduction reactions yield M34 from intermediate products.

Technical Details

These reactions are catalyzed by cytochrome P450 enzymes, which play a critical role in drug metabolism. The specific pathways leading to M34 formation are influenced by factors such as enzyme expression levels and individual genetic variability among patients .

Mechanism of Action

Process

Data

Studies indicate that while M37 retains significant inhibitory activity against Bruton's tyrosine kinase, M34's lower potency may still play a role in modulating therapeutic outcomes through its presence in systemic circulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point Range: Approximately 149°C to 158°C
  • Solubility: Ibrutinib (and by extension its metabolites) exhibits low solubility in water (0.003 mg/mL).

Chemical Properties

  • Partition Coefficient (log P): Approximately 3.97 at pH 7
  • Dissociation Constant (pKa): 3.74, indicating weakly acidic properties.

These properties suggest that while M34 may exhibit some pharmacological activity, its solubility and partitioning behavior could influence its bioavailability and distribution within biological systems .

Applications

Scientific Uses

Ibrutinib metabolite M34 serves as a vital component in pharmacokinetic studies aimed at understanding drug metabolism and efficacy. Its analysis can provide insights into:

  • Variability in Drug Response: Understanding how different individuals metabolize drugs can inform personalized medicine approaches.
  • Drug Development: Knowledge about metabolites like M34 aids in optimizing drug formulations for better therapeutic outcomes.
  • Toxicology Studies: Evaluating how metabolites affect safety profiles can guide clinical usage recommendations.

Properties

CAS Number

1838132-94-7

Product Name

Ibrutinib metabolite M34

IUPAC Name

N-[(2R)-2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-hydroxypentyl]prop-2-enamide

Molecular Formula

C25H26N6O3

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C25H26N6O3/c1-2-21(33)27-15-18(7-6-14-32)31-25-22(24(26)28-16-29-25)23(30-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,32H,1,6-7,14-15H2,(H,27,33)(H2,26,28,29)/t18-/m1/s1

InChI Key

IFSZBDPQFKDONK-GOSISDBHSA-N

Canonical SMILES

C=CC(=O)NCC(CCCO)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N

Isomeric SMILES

C=CC(=O)NC[C@@H](CCCO)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.